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Compound of Interest

2-amino-3-
Compound Name: , o
(trifluoromethoxy)benzoic Acid

cat. No.: B1279665

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-3-
(trifluoromethoxy)benzoic acid, a fluorinated building block with significant potential in
medicinal chemistry and materials science. This document delves into its chemical properties,
synthesis, and analytical characterization, offering insights for its application in research and
development.

Core Molecular Attributes

2-amino-3-(trifluoromethoxy)benzoic acid is a trifluoromethoxy-substituted anthranilic acid
derivative. The presence of the amino, carboxylic acid, and trifluoromethoxy groups on the
benzene ring imparts a unique combination of reactivity and physicochemical properties,
making it a valuable synthon in the design of novel bioactive molecules.
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Property Value

Molecular Formula CsHeF3NOs3

Molecular Weight 221.13 g/mol

CAS Number 561304-41-4

Appearance White to off-white crystalline powder

Melting Point 99-101 °C

Boiling Point 283 °C

Density 1.528 g/cm3

Solubility Soluble in methanol and DMSO, slightly soluble

in water.

The Synthetic Pathway: A Rationale-Driven

Approach

The synthesis of 2-amino-3-(trifluoromethoxy)benzoic acid typically involves a multi-step

sequence starting from a readily available substituted nitrobenzene. A common and logical

approach is the reduction of a nitro group precursor.
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Caption: A plausible synthetic workflow for 2-amino-3-(trifluoromethoxy)benzoic acid.

Experimental Protocol: A Representative Synthesis
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The following protocol outlines a general procedure for the synthesis of 2-amino-3-
(trifluoromethoxy)benzoic acid, beginning with the reduction of the corresponding nitro
compound.

Step 1: Reduction of 2-(Trifluoromethoxy)-3-nitrobenzoic acid

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-(trifluoromethoxy)-3-nitrobenzoic acid in a suitable solvent such as
ethanol or acetic acid.

» Reagent Addition: Add a reducing agent. A common choice is tin(ll) chloride dihydrate
(SnCl2-2H20) in concentrated hydrochloric acid, or catalytic hydrogenation using a palladium
on carbon (Pd/C) catalyst under a hydrogen atmosphere.

o Causality: Catalytic hydrogenation is often preferred for its cleaner reaction profile and
easier workup, avoiding the introduction of metallic impurities. The choice of solvent is
critical to ensure the solubility of the starting material.

e Reaction Monitoring: Heat the reaction mixture to reflux (if using SnCIz/HCI) or stir at room
temperature under a hydrogen atmosphere (for catalytic hydrogenation). Monitor the
progress of the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

o Workup and Isolation:

o For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove
the catalyst.

o For the tin reduction, carefully neutralize the acidic solution with a base (e.g., sodium
bicarbonate or sodium hydroxide solution) until the product precipitates.

 Purification: Collect the crude product by filtration. The product can be further purified by
recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield
pure 2-amino-3-(trifluoromethoxy)benzoic acid.

Structural Elucidation: A Spectroscopic Analysis
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The structural confirmation of 2-amino-3-(trifluoromethoxy)benzoic acid relies on a
combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the amine protons, and the carboxylic acid proton. The aromatic protons will appear
as a multiplet in the aromatic region (typically 6.5-8.0 ppm). The amine protons will likely
appear as a broad singlet, and the carboxylic acid proton will be a broad singlet at a
downfield chemical shift (>10 ppm).

e 13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the
eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the
most downfield signal. The carbon attached to the trifluoromethoxy group will show a quartet
due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-amino-3-(trifluoromethoxy)benzoic acid
Is expected to show a molecular ion peak at m/z = 221. Key fragmentation patterns would likely
involve the loss of a hydroxyl radical (-OH) from the carboxylic acid group, followed by the loss
of carbon monoxide (-CO). The trifluoromethoxy group may also undergo fragmentation.
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Caption: Predicted major fragmentation pathways for 2-amino-3-(trifluoromethoxy)benzoic
acid in EI-MS.

Reactivity and Applications in Drug Discovery
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The chemical reactivity of 2-amino-3-(trifluoromethoxy)benzoic acid is dictated by its three
functional groups:

e Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions,
including acylation, alkylation, and diazotization. The electron-withdrawing nature of the
adjacent trifluoromethoxy group and the carboxylic acid can modulate its reactivity.

o Carboxylic Acid Group: This group can be converted into esters, amides, and acid chlorides,
providing a handle for further molecular elaboration.

o Trifluoromethoxy Group: This group is generally stable and imparts unique properties to the
molecule. It is a strong electron-withdrawing group and increases the lipophilicity of the
molecule, which can enhance its pharmacokinetic properties in drug candidates.

The unique combination of these functional groups makes 2-amino-3-
(trifluoromethoxy)benzoic acid a valuable building block for the synthesis of a wide range of
heterocyclic compounds and other complex organic molecules with potential applications in
drug discovery and materials science. The trifluoromethoxy group, in particular, is increasingly
utilized in medicinal chemistry to improve metabolic stability and binding affinity of drug
candidates.

 To cite this document: BenchChem. [An In-Depth Technical Guide to 2-amino-3-
(trifluoromethoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279665#2-amino-3-trifluoromethoxy-benzoic-acid-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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